BP 897 - 192384-87-5

BP 897

Catalog Number: EVT-1565998
CAS Number: 192384-87-5
Molecular Formula: C26H31N3O2
Molecular Weight: 417.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BP 897 is a synthetic compound developed for its affinity towards dopamine receptors, specifically exhibiting a preference for the dopamine D3 receptor (D3R) subtype. [, , , , , , , , , , ] It acts as a partial agonist at D3R, meaning it activates the receptor but to a lesser extent than a full agonist like dopamine itself. [, , , ] This selectivity for D3R over other dopamine receptor subtypes, particularly D2R, makes it a valuable tool in scientific research. [, , , , ]

BP 897's primary role in scientific research revolves around investigating the role of D3R in various neurological and psychiatric conditions. [, , , , , , , , , ] Its unique pharmacological profile allows researchers to explore potential therapeutic strategies targeting D3R. [, , , ]

Future Directions
  • Developing Derivatives with Enhanced Properties: Exploring structural modifications to improve its potency, selectivity, and pharmacokinetic properties could lead to the development of more effective therapeutic agents targeting D3R. [, ]

(+)-7-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide (7-OH-DPAT)

Compound Description: (+)-7-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide (7-OH-DPAT) is a preferential dopamine D3 receptor agonist. It has been studied for its anxiolytic- and antidepressant-like effects in animal models [, , , ].

Raclopride

Compound Description: Raclopride is a dopamine D2/D3 receptor antagonist. It is frequently used as a PET radioligand to study dopamine release and receptor occupancy [, , , ].

NGB 2904

Compound Description: NGB 2904 is a dopamine D3 receptor-selective antagonist [, ].

SB 277011-A

Compound Description: SB 277011-A is a highly selective dopamine D3 receptor antagonist [, ].

Haloperidol

Compound Description: Haloperidol is a typical antipsychotic drug that acts primarily as a dopamine D2 receptor antagonist []. It is used to treat schizophrenia and other psychotic disorders.

[11C]-(+)-PHNO

Compound Description: [11C]-(+)-PHNO is a positron emission tomography (PET) radioligand used for imaging dopamine D2/D3 receptors. Research suggests it has a higher affinity for D3 receptors in vivo [, , ].

[11C]MNPA ([O-methyl-11C]2-methoxy-N-propylnorapomorphine)

Compound Description: [11C]MNPA is an agonist PET radioligand used to estimate dopamine D2/3 receptor occupancy by endogenous dopamine [].

18-Methoxycoronaridine (18-MC)

Compound Description: 18-Methoxycoronaridine (18-MC) is a synthetic iboga alkaloid congener that exhibits potential as an anti-addictive agent []. Unlike ibogaine, it lacks hallucinogenic effects.

PD 128907

Compound Description: PD 128907 is a highly selective dopamine D3 receptor agonist [, ].

N-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}-2-naphthylcarboxamide (FAUC 346)

Compound Description: FAUC 346 is a highly potent and selective dopamine D3 receptor antagonist structurally related to BP 897 [, , ].

ST 280 ((E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide)

Compound Description: ST 280 is a potent and highly selective dopamine D3 receptor ligand structurally related to BP 897 [].

Eticlopride

Compound Description: Eticlopride is a dopamine D2/D3 receptor antagonist []. It is used as a research tool to study dopamine function in the brain.

Flupenthixol

Compound Description: Flupenthixol is a typical antipsychotic drug that acts as a dopamine D1/D2 receptor antagonist [].

SCH23390

Compound Description: SCH23390 is a selective dopamine D1 receptor antagonist []. It is used as a research tool to study dopamine function.

Synthesis Analysis

Methods and Technical Details

The synthesis of BP 897 typically involves multiple steps that utilize readily available starting materials. A common synthetic route includes:

  1. Formation of the Naphthalenecarboxamide Core: The naphthalene ring is functionalized with a carboxamide group through reaction with an appropriate amine.
  2. Introduction of the Piperazine Moiety: A nucleophilic substitution reaction introduces the piperazine ring by reacting a halogenated naphthalenecarboxamide with piperazine.
  3. Substitution with Methoxyphenyl Group: The final step involves substituting the piperazine ring with a methoxyphenyl group, typically through reaction with a methoxyphenyl halide under basic conditions .

This multi-step synthesis allows for the construction of the complex structure of BP 897 while maintaining high yields and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of BP 897 can be represented by its chemical formula C26H31N3O2C_{26}H_{31}N_{3}O_{2}. The compound features several key structural components:

  • A naphthalene core, which contributes to its hydrophobic properties.
  • A piperazine ring, which enhances its interaction with dopamine receptors.
  • A methoxyphenyl group, which plays a crucial role in selective receptor binding.

The three-dimensional structure can be visualized using molecular modeling software to understand the spatial orientation of functional groups and their potential interactions with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

BP 897 can undergo several types of chemical reactions:

  • Oxidation: This can introduce additional functional groups or modify existing ones. Common oxidizing agents used include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions may be employed to remove oxygen-containing groups or reduce double bonds, utilizing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic or electrophilic substitution reactions are possible at the piperazine and methoxyphenyl moieties, often facilitated by halogenated derivatives and strong bases like sodium hydride .

These reactions are essential for modifying BP 897 to explore its derivatives or enhance its pharmacological properties.

Mechanism of Action

BP 897 acts primarily as a partial agonist at the dopamine D3 receptor. Its mechanism involves:

  • Binding to the D3 receptor and modulating receptor activity, which helps in regulating dopaminergic signaling pathways involved in reward and addiction behaviors.
  • Decreasing forskolin-stimulated cyclic adenosine monophosphate levels, indicating its role in inhibiting downstream signaling pathways typically activated by full agonists.

Moreover, BP 897 has been shown to reduce cocaine-seeking behavior in animal models without producing reinforcing effects itself, highlighting its potential utility in addiction therapy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BP 897 possesses several notable physical and chemical properties:

  • Appearance: Typically exists as a solid compound.
  • Solubility: Solubility characteristics depend on solvent polarity; it is generally soluble in organic solvents.
  • Stability: Stability under various conditions (e.g., temperature, light) should be assessed during storage and handling.

Relevant data include:

  • Molecular weight: 417.553g mol417.553\,\text{g mol}
  • LogP (partition coefficient): Indicative of lipophilicity, affecting bioavailability .

These properties are crucial for understanding the compound's behavior in biological systems.

Applications

BP 897 has several scientific applications, particularly in pharmacological research:

  1. Addiction Studies: Its primary application lies in studying treatments for cocaine addiction due to its selective action on dopamine receptors.
  2. Pharmacological Research: Used as a tool compound to investigate dopamine D3 receptor functions and mechanisms involved in various neurological conditions.
  3. Chemical Synthesis: Serves as a building block for synthesizing more complex molecules in medicinal chemistry .
Introduction to BP 897: Discovery and Pharmacological Significance

Historical Development of Dopamine D3 Receptor Ligands

The therapeutic targeting of dopamine receptors has a complex history shaped by challenges in achieving receptor subtype selectivity. Before D3R's identification and cloning in 1990, dopamine ligands primarily distinguished between D1-like (D1, D5) and D2-like (D2, D3, D4) families. Early D2-like agonists like bromocriptine and pergolide exhibited negligible selectivity between D2R and D3R. The first generation of compounds with modest D3R preference emerged in the mid-1990s, including pramipexole and ropinirole, initially developed for Parkinson's disease. However, these agents typically displayed only 5-10 fold selectivity for D3R over D2R, limiting their utility as specific pharmacological probes. The subsequent development of highly selective antagonists (e.g., SB-277011-A, NGB 2904) and partial agonists like BP-897 represented a significant pharmacological advancement. BP-897 was synthesized during a period of intense focus on cocaine addiction pharmacotherapy, following disappointing clinical trials with non-selective dopamine antagonists that produced profound motor side effects and dysphoria. The compound emerged from systematic structure-activity relationship studies aimed at optimizing D3R affinity while minimizing D2R engagement [2] [6].

Rationale for BP 897 Synthesis: Targeting Dopamine D3 Receptors

The strategic development of BP-897 was driven by three compelling neuropharmacological observations. First, post-mortem and neuroimaging studies revealed significant D3R upregulation in the nucleus accumbens of cocaine users, suggesting a potential adaptive mechanism contributing to addiction vulnerability. Second, the distinct neuroanatomical distribution of D3R—enriched in limbic regions such as the islands of Calleja, nucleus accumbens shell, and ventral tegmental area—positioned it as a prime target for modulating motivational aspects of addiction without disrupting striatal motor circuits. Third, the functional dichotomy observed in D3R knockout mice demonstrated reduced sensitivity to cocaine's rewarding effects while preserving baseline locomotor activity. These findings collectively supported D3R as a promising target for anti-craving medications.

BP-897 was specifically engineered as a partial agonist to achieve a nuanced pharmacological profile: (1) Sufficient receptor occupancy to dampen pathological dopamine signaling associated with drug cues; (2) Submaximal intrinsic activity to prevent profound inhibition that might produce anhedonia or motor side effects; (3) Reduced abuse liability compared to full agonists. Preclinical behavioral pharmacology confirmed this design rationale, demonstrating BP-897's ability to attenuate cocaine-seeking behavior in response to conditioned cues in rodent models without exhibiting reinforcing properties or significantly disrupting normal motivated behaviors for natural rewards [1] [5] [7].

Table 1: Key Dopamine D3 Receptor Ligands in Development Era

Compound NamePrimary PharmacologyD3R Selectivity over D2RTherapeutic FocusDevelopment Status
PramipexoleD3-preferring agonist~7-foldParkinson's diseaseMarketed
RopiniroleD3-preferring agonist~10-foldParkinson's diseaseMarketed
BP-897D3 partial agonist~70-foldCocaine addictionPhase II discontinued
SB-277011-AD3 selective antagonist>100-foldAddiction, Parkinson'sPreclinical
CariprazineD3-preferring partial agonist~10-foldSchizophrenia, bipolarMarketed

Structural and Functional Classification of BP 897

BP-897 (C₂₆H₃₁N₃O₂; molecular weight 417.55 g/mol) belongs to the arylpiperazine chemical class and features a bifunctional structure comprising two key pharmacophores connected by a four-carbon alkyl chain. The naphthalene-2-carboxamide moiety confers high-affinity interaction with the orthosteric binding pocket of D3R, while the 2-methoxyphenylpiperazine group contributes to receptor subtype selectivity. This molecular architecture enables BP-897 to bind with subnanomolar affinity (Kᵢ = 0.92 nM) at human D3R while exhibiting approximately 70-fold lower affinity (Kᵢ = 61 nM) for D2 receptors [3] [7].

Functionally, BP-897 exhibits context-dependent activity. In cellular assays measuring forskolin-stimulated cAMP accumulation, it behaves as a partial agonist (EC₅₀ = 1.8 nM), achieving approximately 60% of the maximal response elicited by dopamine. Paradoxically, in mitogenesis assays using CHO cells expressing human D3R, BP-897 demonstrates functional antagonism by potently inhibiting quinpirole-induced responses (pIC₅₀ ≈ 9.5). This apparent paradox reflects the phenomenon of ligand-directed signaling bias, where a compound differentially activates downstream signaling pathways. BP-897's intrinsic activity appears particularly dependent on the cellular background and receptor reserve. In vivo, BP-897 acts predominantly as a D3R antagonist at typical therapeutic doses (0.05-1 mg/kg), effectively blocking cue-induced reinstatement of drug-seeking behavior [1] [7].

Beyond its dopaminergic actions, BP-897 exhibits moderate affinities for several off-target receptors including α₁-adrenergic (Kᵢ = 60 nM), α₂-adrenergic (Kᵢ = 83 nM), 5-HT₁ₐ (Kᵢ = 84 nM), and 5-HT₇ receptors (Kᵢ = 345 nM). However, it displays negligible activity (Kᵢ > 1 μM) at muscarinic, histamine H₁, and opioid receptors, indicating reasonable selectivity within the central nervous system receptor landscape [3].

Table 2: Binding Affinity Profile of BP-897

Receptor TypeKi Value (nM)Fold Selectivity vs D3R
Dopamine D30.921 (Reference)
Dopamine D26166-fold lower
Dopamine D4300326-fold lower
Dopamine D130003261-fold lower
5-HT₁A8491-fold lower
α₁-Adrenergic6065-fold lower
α₂-Adrenergic8390-fold lower
5-HT₇345375-fold lower

Table 3: Functional Properties of BP-897 at Dopamine D3 Receptors

Assay SystemFunctional ActivityPotency (EC₅₀/IC₅₀)Intrinsic Activity
Forskolin-stimulated cAMP (NG108-15)Partial agonist1.0 nM~60% of dopamine
Mitogenesis (CHO cells)Antagonist1.8 nM*Inhibits quinpirole
GTPγS bindingAntagonist9.51 (pIC₅₀)Inhibits dopamine
In vivo firing rate (SNc neurons)Antagonist1.1 mg/kg (ED₅₀, i.v.)Inhibits agonist effects

*Value represents inhibition of agonist response

The structural determinants of BP-897's D3R selectivity have been elucidated through molecular docking studies and site-directed mutagenesis. Key interactions include: (1) A salt bridge between the protonated piperazine nitrogen and Asp110³·³² in the orthosteric binding pocket; (2) Hydrophobic interactions between the naphthalene ring and residues in transmembrane helices 5 and 6; (3) Hydrogen bonding involving the carboxamide oxygen and conserved serine residues (Ser192⁵⁴², Ser196⁵⁴⁶). The butyl linker optimally positions both pharmacophores within complementary subpockets of the D3R binding cleft while preventing deep penetration into the D2R binding site, which features subtle but critical differences in the extracellular loop regions. Recent cryo-EM structures of D3R-Gi complexes provide enhanced structural templates for understanding these selective binding modes [2] [8].

BP-897's pharmacokinetic limitations, including moderate blood-brain barrier penetration and suboptimal oral bioavailability, subsequently motivated the development of structurally related analogs. Notably, modifications replacing the naphthalene ring with benzofuran or [2.2]paracyclophane-4-carboxylic acid moieties yielded compounds (e.g., 227, 228a-d) with improved D3R affinity and selectivity. The paracyclophane derivative (Rp)-228a exhibited nearly 100-fold enhanced binding affinity compared to BP-897, demonstrating the potential for structural optimization of this chemical scaffold [5].

Properties

CAS Number

192384-87-5

Product Name

BP 897

IUPAC Name

N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]naphthalene-2-carboxamide

Molecular Formula

C26H31N3O2

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C26H31N3O2/c1-31-25-11-5-4-10-24(25)29-18-16-28(17-19-29)15-7-6-14-27-26(30)23-13-12-21-8-2-3-9-22(21)20-23/h2-5,8-13,20H,6-7,14-19H2,1H3,(H,27,30)

InChI Key

MNHDKMDLOJSCGN-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCCNC(=O)C3=CC4=CC=CC=C4C=C3

Synonyms

2-naphthalenecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-, hydrochloride (1:1)
BP 897
BP-897

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCCNC(=O)C3=CC4=CC=CC=C4C=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.